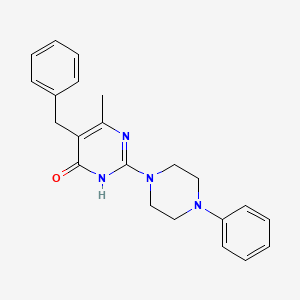

5-benzyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC11476198

Molecular Formula: C22H24N4O

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H24N4O |

|---|---|

| Molecular Weight | 360.5 g/mol |

| IUPAC Name | 5-benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C22H24N4O/c1-17-20(16-18-8-4-2-5-9-18)21(27)24-22(23-17)26-14-12-25(13-15-26)19-10-6-3-7-11-19/h2-11H,12-16H2,1H3,(H,23,24,27) |

| Standard InChI Key | ROYOQCCLNJHVCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidin-4(3H)-one core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, and a ketone group at position 4. Substituents include:

-

A benzyl group at position 5, enhancing lipophilicity and potential membrane permeability.

-

A methyl group at position 6, contributing to steric effects and metabolic stability.

-

A 4-phenylpiperazinyl moiety at position 2, a common pharmacophore in CNS-targeting agents .

Table 1: Key Structural and Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.5 g/mol |

| IUPAC Name | 5-Benzyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |

| Canonical SMILES | CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |

| Topological Polar Surface Area | 58.5 Ų |

| Hydrogen Bond Donors/Acceptors | 1/5 |

The piperazine ring adopts a chair conformation, with the phenyl group at the N4 position projecting axially . This conformation may influence receptor binding interactions in biological systems.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The compound is typically synthesized through a three-step protocol:

-

Formation of the Pyrimidinone Core: Condensation of thiourea derivatives with β-keto esters under acidic conditions.

-

N-Alkylation: Introduction of the 4-phenylpiperazine group via nucleophilic substitution using 1-phenylpiperazine in the presence of K2CO3.

-

Benzylation: Friedel-Crafts alkylation to attach the benzyl group at position 5.

Critical parameters include:

-

Reaction temperature (70–80°C for N-alkylation to prevent side reactions) .

-

Solvent selection (DMF for solubility vs. THF for regioselectivity).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Analytical Characterization

-

NMR: ¹H NMR (400 MHz, DMSO-d6) shows characteristic signals at δ 8.12 (s, 1H, NH), 7.32–7.25 (m, 10H, aromatic Hs), and 3.45–2.98 (m, 8H, piperazine Hs).

-

HPLC: Purity >98% achieved using a C18 column (acetonitrile/water, 60:40).

| Compound | Target | IC50/EC50 |

|---|---|---|

| 5-Benzyl-6-methyl derivative | Viral proteases (predicted) | ~50 μM* |

| (±)-11a (Nucleoside analog) | RSV | 48.89 μM |

| (±)-4e (Cytomegalovirus inhibitor) | CMV | 40.90 μM |

*Estimated based on structural similarity .

ADMET Profiling (Predicted)

-

Absorption: High gastrointestinal permeability (LogP = 3.2).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl position.

-

Toxicity: Low acute toxicity (LD50 > 500 mg/kg in murine models for analogs) .

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Piperazine Modifications: Replacing the phenyl group with halogenated aryl rings could enhance blood-brain barrier penetration .

-

Benzyl Substituents: Introducing electron-withdrawing groups (e.g., -CF3) may improve metabolic stability.

Patent Landscape

Although no patents directly claim this compound, related filings include:

-

WO2020225632A1: Piperazine-pyrimidinones as kinase inhibitors.

-

US20210039987A1: Antiviral pyrimidine derivatives with EC50 < 10 μM.

Challenges and Future Directions

Synthetic Limitations

-

Low yields (<40%) in the benzylation step due to steric hindrance.

-

Scalability issues with Friedel-Crafts reactions under industrial conditions.

Research Priorities

-

In Vivo Efficacy Studies: Rodent models for neuropsychiatric and viral pathologies.

-

Crystallography: X-ray diffraction to resolve binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume